![molecular formula C11H11ClO3 B1407425 Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] CAS No. 1780867-35-7](/img/structure/B1407425.png)
Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]
描述
Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenoxy methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] can be achieved through several methods:
Cyclopropanation of Alkenes: This involves the reaction of alkenes with diazo compounds, ylides, or carbene intermediates to form the cyclopropane ring.
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This involves the cyclization of γ-substituted amino acid derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using diazo compounds or carbene intermediates under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.
相似化合物的比较
Cyclopropanecarboxylic acid: A simpler analog without the 4-chlorophenoxy methyl group.
Cyclopropylmethanoic acid: Another analog with a different substituent on the cyclopropane ring.
Cyclopropylcarboxylic acid: Similar structure but lacks the phenoxy group.
Uniqueness: Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] is unique due to the presence of both the cyclopropane ring and the 4-chlorophenoxy methyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[(4-chlorophenoxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQJTZHMVYQUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


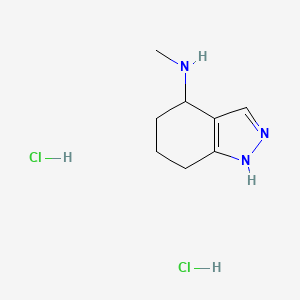
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)

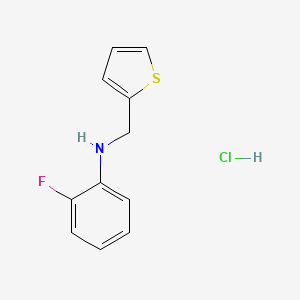
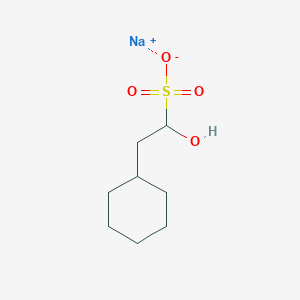
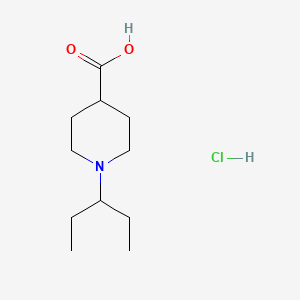
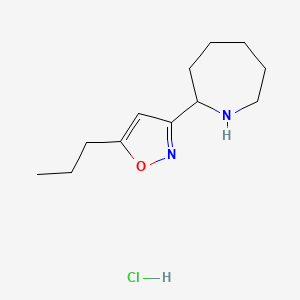

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)
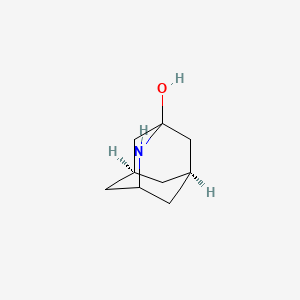
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407364.png)
![{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride](/img/structure/B1407365.png)
